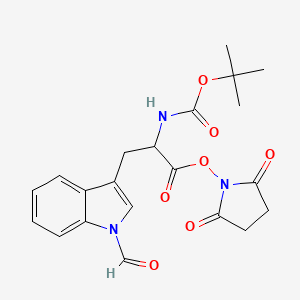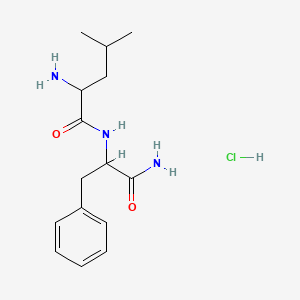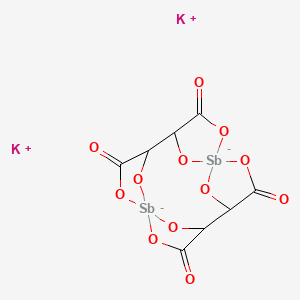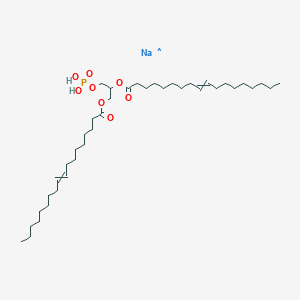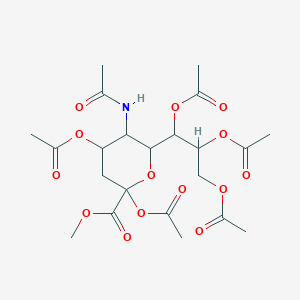
H-DL-Met-DL-Glu-DL-Val-Gly-DL-Trp-DL-Tyr-DL-Arg-DL-Pro-DL-Pro-DL-Phe-DL-Ser-DL-Arg-DL-Val-DL-Val-DL-His-DL-Leu-DL-Tyr-DL-Arg-DL-Asn-Gly-DL-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Met-DL-Glu-DL-Val-Gly-DL-Trp-DL-Tyr-DL-Arg-DL-Pro-DL-Pro-DL-Phe-DL-Ser-DL-Arg-DL-Val-DL-Val-DL-His-DL-Leu-DL-Tyr-DL-Arg-DL-Asn-Gly-DL-Lys-OH” is a synthetic peptide composed of multiple amino acids. Each amino acid in this peptide is in its DL form, indicating a racemic mixture of both D- and L- enantiomers. This peptide sequence includes amino acids such as methionine, glutamic acid, valine, glycine, tryptophan, tyrosine, arginine, proline, phenylalanine, serine, histidine, leucine, asparagine, and lysine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also utilize continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, and ion channels. The pathways involved may include:
Binding to receptors: Peptides can act as agonists or antagonists by binding to specific receptors.
Enzyme inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.
Signal transduction: Peptides can modulate signaling pathways by interacting with intracellular proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Met-DL-Glu-DL-Val-Gly-DL-Trp-DL-Tyr-DL-Arg-DL-Pro-DL-Pro-DL-Phe-DL-Ser-DL-Arg-DL-Val-DL-Val-DL-His-DL-Leu-DL-Tyr-DL-Arg-DL-Asn-Gly-DL-Lys-OH: A similar peptide with a slightly different sequence.
This compound: Another similar peptide with variations in amino acid composition.
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the presence of both D- and L- enantiomers, which can influence its biological activity and stability. The combination of amino acids in this sequence may confer unique properties, such as enhanced binding affinity or resistance to enzymatic degradation.
Eigenschaften
Molekularformel |
C120H179N35O28S |
|---|---|
Molekulargewicht |
2592.0 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133) |
InChI-Schlüssel |
JZTWEKCSWFQBIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)

![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)

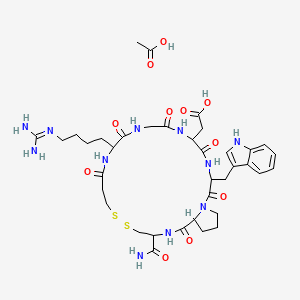

![3-(10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine](/img/structure/B13386345.png)
